molecular formula C22H24NO5PS B14489984 Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate CAS No. 63734-28-1

Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate

Cat. No.: B14489984
CAS No.: 63734-28-1
M. Wt: 445.5 g/mol
InChI Key: NRIUBOZRWIYWEN-UHFFFAOYSA-N
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Description

Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate is a complex organophosphorus compound characterized by the presence of a phosphonate group, a benzenesulfonyl group, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate typically involves the reaction of diphenyl phosphonate with a suitable benzenesulfonyl amine derivative under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the cross-coupling reaction between diphenyl phosphonate and the benzenesulfonyl amine . The reaction is usually carried out under microwave irradiation to achieve high yields in a short time.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and high yields .

Chemical Reactions Analysis

Types of Reactions

Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s phosphonate group can mimic phosphate groups, allowing it to interfere with phosphate-dependent processes in cells . Additionally, the benzenesulfonyl group can enhance the compound’s binding affinity to certain proteins, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate is unique due to its combination of a phosphonate group, a benzenesulfonyl group, and a butyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

63734-28-1

Molecular Formula

C22H24NO5PS

Molecular Weight

445.5 g/mol

IUPAC Name

N-(1-diphenoxyphosphorylbutyl)benzenesulfonamide

InChI

InChI=1S/C22H24NO5PS/c1-2-12-22(23-30(25,26)21-17-10-5-11-18-21)29(24,27-19-13-6-3-7-14-19)28-20-15-8-4-9-16-20/h3-11,13-18,22-23H,2,12H2,1H3

InChI Key

NRIUBOZRWIYWEN-UHFFFAOYSA-N

Canonical SMILES

CCCC(NS(=O)(=O)C1=CC=CC=C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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